molecular formula C8H16N2O2 B1274659 2-(4-Ethylpiperazin-1-yl)acetic acid CAS No. 672285-91-5

2-(4-Ethylpiperazin-1-yl)acetic acid

Cat. No. B1274659
M. Wt: 172.22 g/mol
InChI Key: WUEHSFSWKSCHCK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-Ethylpiperazin-1-yl)acetic acid” can be represented by the InChI code 1S/C8H16N2O2/c1-2-9-3-5-10 (6-4-9)7-8 (11)12;/h2-7H2,1H3, (H,11,12) . This indicates that the compound contains 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethylpiperazin-1-yl)acetic acid” include a molecular weight of 172.22 g/mol. The compound is a powder at room temperature . More specific properties, such as solubility, melting point, and boiling point, are not provided in the search results.

Scientific Research Applications

Crystal Structure Studies

  • Scientific Field : Crystallography .
  • Application Summary : “2-(4-Ethylpiperazin-1-yl)acetic acid” is used in the synthesis of piperazinium salts, which are studied for their chemical and biological properties .
  • Methods of Application : The compounds are synthesized and their crystal structures are analyzed. The structures are built up of organic layers formed by the strong connection between the molecules by hydrogen bonds .
  • Results : The study led to the synthesis of three novel compounds and the analysis of their crystal structures .

Synthesis of Biologically Active Compounds

  • Scientific Field : Pharmacology .
  • Application Summary : “2-(4-Ethylpiperazin-1-yl)acetic acid” is used in the synthesis of biologically active compounds across a number of different therapeutic areas .
  • Methods of Application : It is used in the synthesis of benzimidazole analogs of sildenafil, which is marketed for the treatment of erectile dysfunction .
  • Results : The synthesized compounds have shown potential for the treatment of erectile dysfunction .

Synthesis of Norfloxacin Analogues

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : This compound is used in the synthesis of new piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) norfloxacin analogues .
  • Methods of Application : The compound is used to create a series of hybrid norfloxacin–thiazolidinedione molecules .
  • Results : The resulting compounds showed promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

Safety And Hazards

The safety information for “2-(4-Ethylpiperazin-1-yl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-9-3-5-10(6-4-9)7-8(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEHSFSWKSCHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390328
Record name (4-ethylpiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylpiperazin-1-yl)acetic acid

CAS RN

672285-91-5
Record name (4-ethylpiperazin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The solution of ethyl 2-(4-ethylpiperazin-1-yl)acetate (1.3 g, 6.50 mmol, 1.0 eq) in 8 N HCl stirred at 95° C. for 16 h. The mixture was concentrated on vacuum pump, and quenched and extracted as in Intermediate Example 15(b). The solvent was distilled off to afford the product in 54.5% yield (0.6 g).
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Synthesis routes and methods II

Procedure details

The solution of methyl 2-(4-ethylpiperazin-1-yl)acetate (1.3 g, 6.50 mmol, 1.0 eq) in 8 N HCl was stirred at 95° C. for 16 h and concentrated on vacuum pump. The mixture was quenched with sodium bicarbonate solution and extracted with ethyl acetate (3×150 ml). The combined organic layer was washed with water, brine and dried over sodium sulphate. The solvent was distilled off to give the product in 54.5% yield (0.6 g). LC-MS (ESI): Calculated mass: 158.0; Observed mass: 159.1 [M+H]+ (rt: 0.102 min).
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